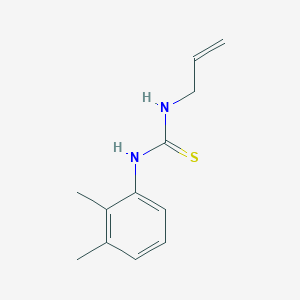

![molecular formula C14H22FNO2 B4995452 N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine](/img/structure/B4995452.png)

N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

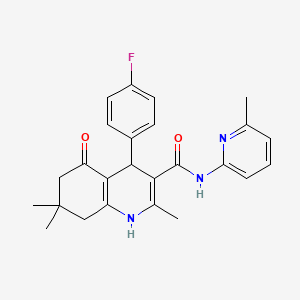

N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine, also known as FDEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FDEA is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that is involved in various physiological processes such as bronchodilation and vasodilation.

Scientific Research Applications

N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine has been used in various scientific research applications due to its selective agonist activity on the β2-adrenergic receptor. One of the most common applications is in the study of asthma and chronic obstructive pulmonary disease (COPD). This compound can be used to induce bronchodilation in animal models, which can help researchers better understand the mechanisms underlying these respiratory diseases.

This compound has also been used in the study of cardiovascular diseases such as hypertension and heart failure. The β2-adrenergic receptor is involved in the regulation of cardiac function, and this compound can be used to selectively activate this receptor and study its effects on the heart.

Mechanism of Action

N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine selectively activates the β2-adrenergic receptor, which is coupled to a G protein. This activation leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased cAMP levels activate protein kinase A (PKA), which regulates various intracellular processes such as ion channel activity and gene expression.

Biochemical and Physiological Effects

The activation of the β2-adrenergic receptor by this compound has various biochemical and physiological effects. One of the most significant effects is bronchodilation, which is the relaxation of the smooth muscles in the airways. This effect is mediated by the activation of PKA, which leads to the phosphorylation of various ion channels and contractile proteins in the smooth muscle cells.

This compound also has vasodilatory effects, which are mediated by the activation of the β2-adrenergic receptor in the vascular smooth muscle cells. This effect can lead to a decrease in blood pressure and an increase in blood flow to various organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine in lab experiments is its selective activity on the β2-adrenergic receptor. This allows researchers to study the effects of β2-adrenergic receptor activation without the confounding effects of other receptors.

However, one limitation of this compound is its relatively short half-life in vivo. This can make it difficult to study its long-term effects in animal models. Additionally, this compound may have off-target effects on other receptors at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine. One potential direction is the development of more selective agonists for the β2-adrenergic receptor. These agonists could have longer half-lives and fewer off-target effects, which would make them more suitable for in vivo studies.

Another future direction is the study of the effects of this compound on various disease models. For example, this compound could be used to study the effects of β2-adrenergic receptor activation on cancer cell proliferation or inflammation.

Conclusion

In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its selective activity on the β2-adrenergic receptor makes it a useful tool for studying various physiological processes such as bronchodilation and vasodilation. However, its short half-life and potential off-target effects should be taken into consideration when designing experiments. Future studies could focus on the development of more selective agonists and the study of this compound in various disease models.

Synthesis Methods

The synthesis of N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine involves the reaction of 2-(2-fluorophenoxy)ethanol with diethylamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

properties

IUPAC Name |

N,N-diethyl-2-[2-(2-fluorophenoxy)ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO2/c1-3-16(4-2)9-10-17-11-12-18-14-8-6-5-7-13(14)15/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAGANPMETKWGJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCOC1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-furoylamino)benzoyl]tryptophan](/img/structure/B4995383.png)

![2-hydroxy-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4995428.png)

![N-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4995435.png)

![ethyl 4-{3-[(1-benzyl-4-piperidinyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4995443.png)

![5,12-dicyclohexyl-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4995450.png)

![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)

![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)

![1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B4995480.png)